molecular formula C12H18BFN2O2 B1407057 (3-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid CAS No. 1704063-69-3

(3-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid

Cat. No. B1407057
M. Wt: 252.1 g/mol
InChI Key: FMJIWMWKONCOJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1704073-49-3 . It has a molecular weight of 238.07 . The compound is used in scientific research, particularly in the field of drug discovery and medicinal chemistry.


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16BFN2O2/c1-14-2-4-15(5-3-14)11-7-9(12(16)17)6-10(13)8-11/h6-8,16-17H,2-5H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.

Scientific Research Applications

Drug Design and Synthesis

This compound is a valuable building block in the design of new drugs due to its boronic acid moiety, which can form reversible covalent bonds with biological molecules. It’s particularly useful in the synthesis of protease inhibitors, which are a class of antiviral drugs used to treat diseases like HIV and hepatitis C .

Boron Neutron Capture Therapy (BNCT)

Boron-containing compounds are essential for BNCT, a cancer treatment method that targets tumor cells at the cellular level. The boronic acid group in this compound can potentially be used to deliver boron atoms to cancerous tissues .

Development of Diagnostic Agents

The boronic acid moiety can bind to saccharides, making it useful for developing diagnostic agents that detect sugar levels in biological samples, which is crucial for diabetes management .

Material Science

In material science, this compound can be used to modify surface properties of materials, such as creating boronic acid-functionalized surfaces that can capture and release biomolecules in response to pH changes .

Organic Synthesis

As an organoboron compound, it can participate in various organic reactions, including Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .

Sensor Development

The compound’s ability to interact with sugars and other diols allows for the creation of sensors that can detect the presence of these substances in various environments, which has applications in food safety and environmental monitoring .

Pharmacological Research

Research has shown that piperazine derivatives can have significant anti-inflammatory effects. This compound, with its piperazine moiety, may be investigated for its potential anti-inflammatory properties in pharmacological studies .

Chemical Education

Due to its diverse applications, this compound can serve as an excellent example in chemical education to illustrate the role of organoboron compounds in modern chemistry and their impact on various fields .

Safety And Hazards

For safety information and handling procedures, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

[3-fluoro-5-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BFN2O2/c1-15-2-4-16(5-3-15)9-10-6-11(13(17)18)8-12(14)7-10/h6-8,17-18H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJIWMWKONCOJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)CN2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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